molecular formula C9H11N5O2S B1350588 Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 90559-98-1

Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1350588
CAS No.: 90559-98-1
M. Wt: 253.28 g/mol
InChI Key: GULODKWZYHQFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C9H11N5O2S and its molecular weight is 253.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Applications

Compounds containing the 1,2,4-triazole moiety, similar to ethyl 7-amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, have shown significant promise in the development of new antibacterial agents. Triazole derivatives are potent inhibitors of critical bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. The antibacterial activity of these compounds against drug-resistant strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), highlights their potential in addressing the growing problem of antibiotic resistance. The dual or multiple antibacterial mechanisms of action offered by triazole-containing hybrids underscore their significance in the development of broad-spectrum antibacterial therapies (Li & Zhang, 2021).

Sensing and Optical Applications

Pyrimidine derivatives, closely related to the triazolopyrimidines, serve as exquisite materials for the development of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are not only pivotal in sensing applications but also possess a range of biological and medicinal uses. Their versatility and functional adaptability make them suitable candidates for designing novel sensing probes, highlighting their importance beyond just pharmaceutical applications (Jindal & Kaur, 2021).

Agricultural and Pharmaceutical Applications

The use of amino-1,2,4-triazoles, akin to the compound , spans across various industries including agriculture and pharmaceuticals. These compounds form the backbone for the synthesis of a myriad of products such as agricultural chemicals, pharmaceutical drugs, dyes, and anti-corrosion additives. The production of plant protection products based on these substances, including insecticides and fungicides, showcases their utility in agriculture. Similarly, their role in manufacturing antimicrobial and cardiological drugs exemplifies their pharmaceutical significance (Nazarov et al., 2021).

Synthesis and Characterization for Anti-inflammatory Activity

Substituted tetrahydropyrimidine derivatives, structurally related to the compound in focus, demonstrate potential for exhibiting in vitro anti-inflammatory activity. The synthesis and characterization of these derivatives, along with their promising anti-inflammatory effects, underscore the potential for developing new therapeutic agents aimed at treating inflammation-related conditions (Gondkar, Deshmukh, & Chaudhari, 2013).

Central Nervous System (CNS) Acting Drugs

Compounds containing functional chemical groups like those in this compound may serve as precursors for the synthesis of novel CNS acting drugs. The presence of heteroatoms such as nitrogen and sulfur in these heterocycles makes them integral to the development of drugs that can influence various CNS disorders, offering a pathway for the creation of new therapeutic agents (Saganuwan, 2017).

Biochemical Analysis

Biochemical Properties

Ethyl 7-Amino-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a significant role in biochemical reactions, primarily through its interactions with various enzymes and proteins. It has been shown to inhibit the activity of enzymes such as ERK1/2, c-Raf, MEK1/2, and AKT, which are crucial components of the ERK signaling pathway . By inhibiting these enzymes, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis.

Cellular Effects

This compound has been observed to exert various effects on different cell types. In cancer cells, it induces apoptosis and causes cell cycle arrest at the G2/M phase . This compound also influences cell signaling pathways, leading to decreased phosphorylation levels of key proteins involved in cell survival and proliferation. Additionally, this compound affects gene expression by regulating the levels of cell cycle-related and apoptosis-related proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound inhibits the ERK signaling pathway by directly interacting with and inhibiting the activity of enzymes such as ERK1/2, c-Raf, MEK1/2, and AKT . These interactions result in the suppression of downstream signaling events, leading to reduced cell proliferation and increased apoptosis. Additionally, this compound can modulate gene expression by affecting the transcriptional activity of certain genes involved in cell cycle regulation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits potent anti-tumor activity, effectively inhibiting the growth of cancer cells . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites with different pharmacological properties

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s transport and distribution dynamics are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that impact its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

ethyl 7-amino-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2S/c1-3-16-7(15)5-4-11-8-12-9(17-2)13-14(8)6(5)10/h4H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULODKWZYHQFFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379241
Record name Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90559-98-1
Record name Ethyl 7-amino-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.